molecular formula C7H14ClN B12310531 1,2,3,4,5,8-Hexahydroazocine hydrochloride

1,2,3,4,5,8-Hexahydroazocine hydrochloride

Cat. No.: B12310531
M. Wt: 147.64 g/mol
InChI Key: YYPDDAAGJCMLNW-MKHFZPSSSA-N
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Description

1,2,3,4,5,8-Hexahydroazocine hydrochloride is a heterocyclic compound with a unique structure that includes a nitrogen atom within an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,8-Hexahydroazocine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of azocine derivatives, followed by hydrochloride salt formation. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,8-Hexahydroazocine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different structural analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,2,3,4,5,8-Hexahydroazocine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,8-Hexahydroazocine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,3,4,5,8-Hexahydroazocine hydrochloride include other azocine derivatives and heterocyclic compounds with nitrogen atoms in their rings. Examples include:

  • 1,2,3,4,7,8-Hexahydroazocine
  • Pyrroloazocine
  • Thiazole derivatives

Uniqueness

This compound is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

(6Z)-1,2,3,4,5,8-hexahydroazocine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-2-4-6-8-7-5-3-1;/h2,4,8H,1,3,5-7H2;1H/b4-2-;

InChI Key

YYPDDAAGJCMLNW-MKHFZPSSSA-N

Isomeric SMILES

C1CCNC/C=C\C1.Cl

Canonical SMILES

C1CCNCC=CC1.Cl

Origin of Product

United States

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